2,2'-Dinitrobenzidine

Vue d'ensemble

Description

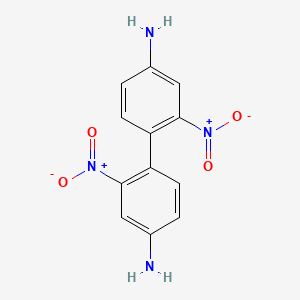

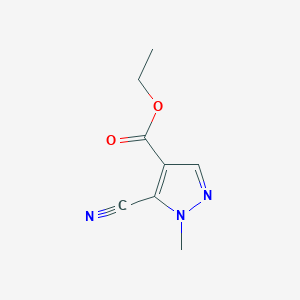

2,2’-Dinitrobenzidine is a chemical compound with the molecular formula C12H10N4O4 . It is also known by other names such as 4-(4-amino-2-nitrophenyl)-3-nitroaniline and 2,2’-DINITRO-[1,1’-BIPHENYL]-4,4’-DIAMINE .

Molecular Structure Analysis

The molecular structure of 2,2’-Dinitrobenzidine is characterized by the presence of nitro groups and amino groups attached to a biphenyl core . The InChI string representation of its structure is InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2 .

Chemical Reactions Analysis

The ionization constants of 2,2’-Dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol . The low pK value obtained for 2,3’-dinitrobenzidine when compared to that of 2-nitro and 2,2’-dinitrobenzidines is explained on the basis of the electron-withdrawing nature of the nitro group .

Physical And Chemical Properties Analysis

2,2’-Dinitrobenzidine has a molecular weight of 274.23 g/mol . It has a density of 1.498 g/cm3 and a boiling point of 499.4ºC at 760 mmHg . The compound has a topological polar surface area of 144 Ų .

Applications De Recherche Scientifique

Ionization Constant Determination

2,2’-Dinitrobenzidine: has been utilized in the determination of ionization constants within chemical compounds . The ionization constants are essential for understanding the acidity and basicity of substances in various solvents, which is crucial for predicting the behavior of compounds in different chemical reactions.

Electrochemical Studies

This compound plays a role in electrochemical studies, particularly in the electrochemical reduction processes . Such studies are vital for developing new materials and understanding the electron transfer mechanisms that can be applied in battery technology and corrosion prevention.

Dye and Pigment Synthesis

2,2’-Dinitrobenzidine: serves as a precursor in the synthesis of dyes and pigments . These dyes and pigments have applications ranging from textile manufacturing to the production of colored materials for industrial use.

Analytical Chemistry

In analytical chemistry, 2,2’-Dinitrobenzidine is used as a reagent for various analytical methods. Its properties allow for the development of assays and tests that can detect and quantify other substances.

Organic Synthesis

The compound is involved in the synthesis of covalent organic frameworks (COFs), which are used for diverse organic reactions . COFs have potential applications in catalysis, gas storage, and as sensors.

Environmental Impact Studies

Research involving 2,2’-Dinitrobenzidine also extends to environmental impact studies, where its effects on ecosystems and its behavior in different environmental conditions are assessed . This is crucial for understanding the long-term implications of its use and ensuring environmental safety.

Safety and Hazards

When handling 2,2’-Dinitrobenzidine, it is advised to keep away from heat/sparks/open flame/hot surfaces and to take measures to prevent the build-up of electrostatic charge . Use of explosion-proof equipment is recommended, and shock and friction should be avoided . Hands and face should be washed before breaks and immediately after handling the product .

Relevant Papers

The ionisation constants of 2-nitrobenzidine, 2,2’-dinitrobenzidine and 2,3’-dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol .

Mécanisme D'action

Target of Action

It is known that nitrobenzidines, including 2,2’-dinitrobenzidine, are often involved in electrochemical reactions .

Mode of Action

2,2’-Dinitrobenzidine (also known as 2,3’-DNB) undergoes an electrochemical reduction process. This process involves a single diffusion-limited irreversible polarographic wave in buffered aqueous methanol . Microcoulometric experiments indicate a transfer of ten electrons in the reduction . Cyclic voltammetric studies show direct proof for the existence of a nitroso intermediate .

Biochemical Pathways

It is known that nitrobenzenes, including 2,2’-dinitrobenzidine, can be involved in various bacterial degradation pathways .

Pharmacokinetics

The ionisation constants of 2,2’-dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol . This could potentially impact its bioavailability.

Result of Action

The electrochemical reduction of 2,2’-dinitrobenzidine results in the formation of a nitroso intermediate .

Action Environment

The action of 2,2’-Dinitrobenzidine is influenced by the environment in which it is present. For instance, its electrochemical reduction occurs in buffered aqueous methanol . The stability and working potential range of the modified electrodes were also studied .

Propriétés

IUPAC Name |

4-(4-amino-2-nitrophenyl)-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJXQZAKAOGYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207266 | |

| Record name | 2,2'-Dinitrobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5855-71-0 | |

| Record name | 2,2'-Dinitrobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dinitrobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)

![9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-amino-](/img/structure/B1598796.png)

![2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide](/img/structure/B1598799.png)